

An In-depth Technical Guide to Isobutyl 5-chloro-2,2-dimethylvalerate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isobutyl 5-chloro-2,2-dimethylvalerate

Cat. No.: B194615

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of **isobutyl 5-chloro-2,2-dimethylvalerate**. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and visual representations of key concepts.

Chemical and Physical Properties

Isobutyl 5-chloro-2,2-dimethylvalerate is a chlorinated ester, appearing as a colorless to pale yellow liquid at room temperature.^[1] It is characterized by a faint, ester-like odor.^[1] This compound is generally stable under standard conditions but should be stored in a cool, dry place away from direct sunlight to prevent hydrolysis.^[1] It has limited solubility in water but is soluble in organic solvents.^[1]

Quantitative Data

The key physical and chemical properties of **isobutyl 5-chloro-2,2-dimethylvalerate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₁ ClO ₂	[1] [2]
Molecular Weight	220.74 g/mol	[1] [2]
CAS Number	109232-37-3	[1] [2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	266.4 °C at 760 mmHg	[3]
Density	0.979 g/cm ³	[3]
Flash Point	115.1 °C	[3]
Vapor Pressure	0.00864 mmHg at 25°C	[3]
Refractive Index	1.441	[3]
Solubility	Limited in water, soluble in organic solvents	[1]

Synthesis and Experimental Protocols

The primary method for synthesizing **isobutyl 5-chloro-2,2-dimethylvalerate** is through the acid-catalyzed esterification of 5-chloro-2,2-dimethylvaleric acid with isobutyl alcohol.[\[1\]](#) This reaction is typically performed under reflux conditions, often with the use of a dehydrating agent to drive the equilibrium towards the formation of the ester product.[\[1\]](#)

General Experimental Protocol: Acid-Catalyzed Esterification

This protocol outlines the general steps for the synthesis of **isobutyl 5-chloro-2,2-dimethylvalerate**.

Materials:

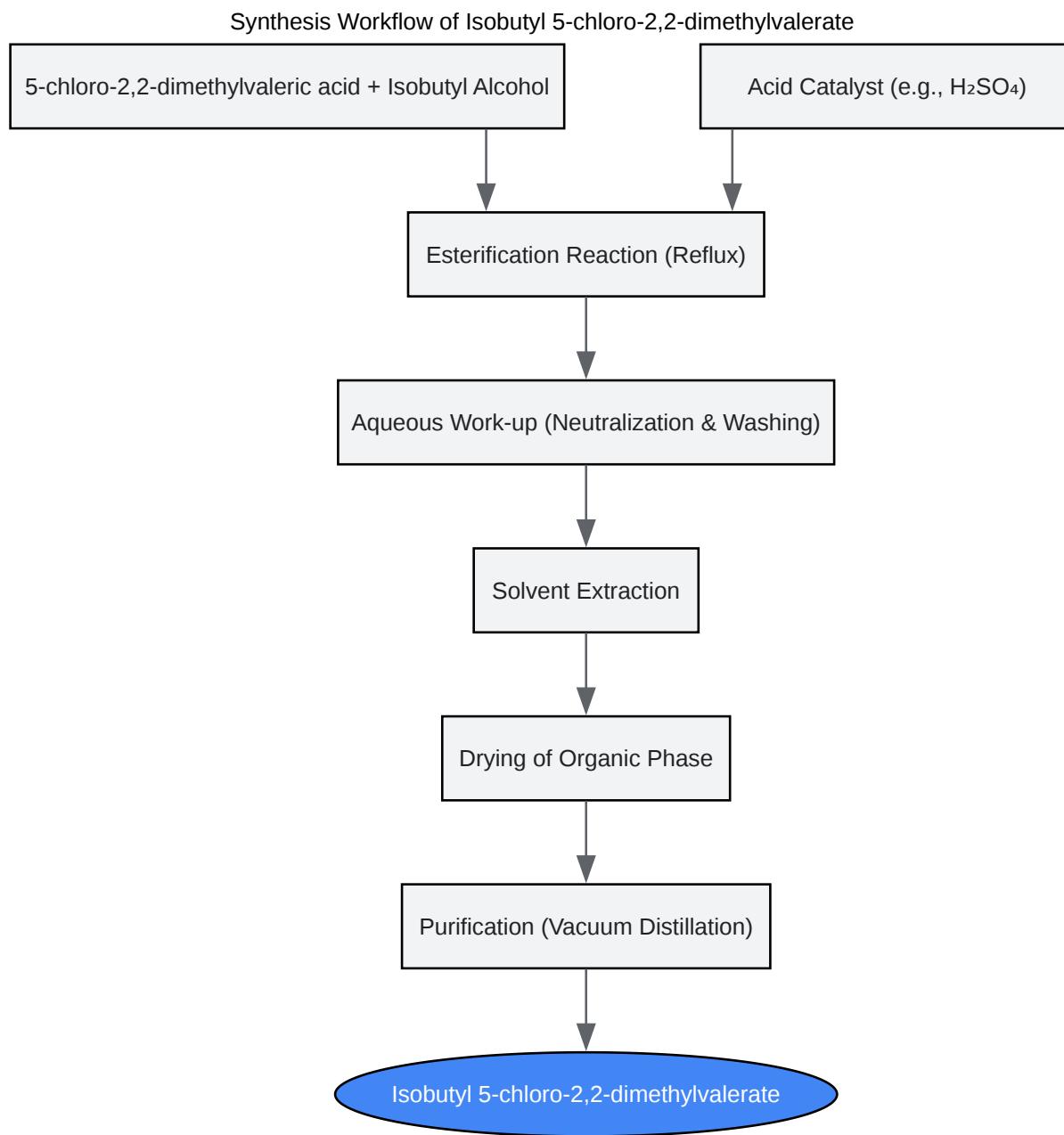
- 5-chloro-2,2-dimethylvaleric acid
- Isobutyl alcohol

- Concentrated sulfuric acid (or another suitable acid catalyst)
- Anhydrous sodium sulfate (or another suitable drying agent)
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with a stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:


- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chloro-2,2-dimethylvaleric acid and an excess of isobutyl alcohol.
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
- Reflux: Heat the mixture to reflux and maintain it at this temperature for several hours. The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC).
- Work-up:

- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash it sequentially with deionized water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
- Separate the organic layer and dry it over anhydrous sodium sulfate.

- Purification:
 - Filter off the drying agent.
 - Remove the excess isobutyl alcohol and the extraction solvent under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by vacuum distillation to obtain pure **isobutyl 5-chloro-2,2-dimethylvalerate**.

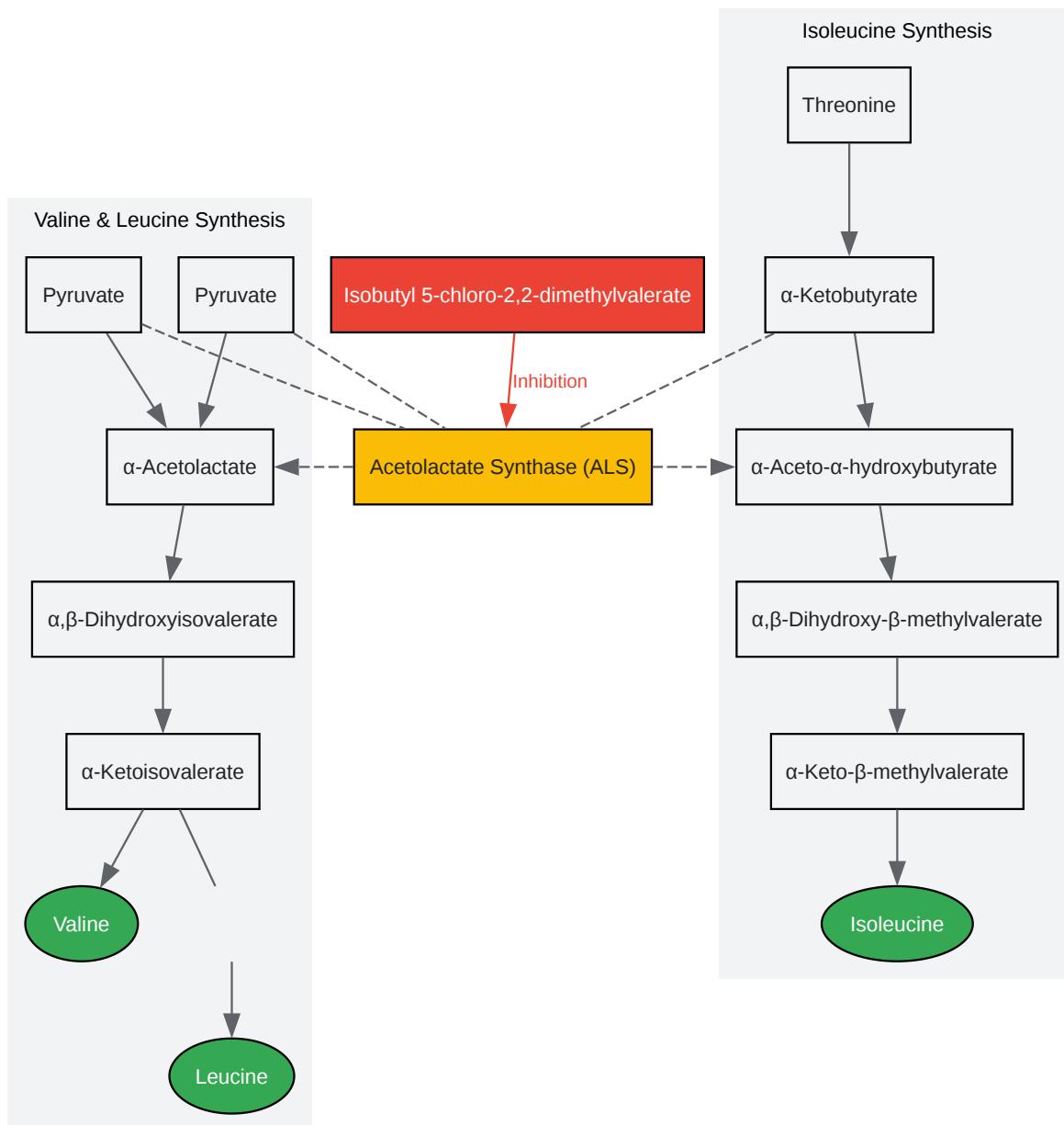
Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **isobutyl 5-chloro-2,2-dimethylvalerate**.

[Click to download full resolution via product page](#)

Caption: A flowchart of the synthesis process.

Biological Activity and Mechanism of Action


Isobutyl 5-chloro-2,2-dimethylvalerate is utilized in the agrochemical industry as a herbicide. [1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). [1] This enzyme is crucial for the biosynthesis of

branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – in plants.[\[1\]](#) The disruption of this pathway leads to a deficiency in these essential amino acids, ultimately inhibiting protein synthesis and causing plant death.[\[1\]](#)

Branched-Chain Amino Acid Biosynthesis Pathway and Inhibition

The following diagram illustrates the branched-chain amino acid biosynthesis pathway in plants and the point of inhibition by acetolactate synthase inhibitors like **isobutyl 5-chloro-2,2-dimethylvalerate**.

Branched-Chain Amino Acid Biosynthesis Pathway Inhibition

[Click to download full resolution via product page](#)

Caption: Inhibition of the BCAA synthesis pathway.

Spectroscopic Data

Detailed experimental spectroscopic data such as ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **isobutyl 5-chloro-2,2-dimethylvalerate** are not widely available in the public domain. However, predictive tools can be used to estimate the spectral characteristics. Researchers are advised to acquire their own analytical data for confirmation.

Safety and Handling

Isobutyl 5-chloro-2,2-dimethylvalerate is classified as a substance that causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[1]

Precautionary Measures:

- **Handling:** Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
- **Personal Protective Equipment (PPE):** Wear protective gloves, protective clothing, and eye/face protection.
- **In Case of Exposure:**
 - If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.
- **Storage:** Store in a well-ventilated place. Keep the container tightly closed.

Applications

The primary applications of **isobutyl 5-chloro-2,2-dimethylvalerate** are:

- **Agrochemicals:** As an active ingredient or intermediate in the formulation of herbicides.[1]

- Pharmaceuticals: It is used as a chemical intermediate in the synthesis of other more complex molecules, including active pharmaceutical ingredients.[1] Notably, it is mentioned as an intermediate for Gemfibrozil.[3]
- Chemical Synthesis: Its functional groups make it a useful building block in various organic synthesis pathways.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Isobutyl 5-chloro-2,2-dimethylvalerate | 109232-37-3 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isobutyl 5-chloro-2,2-dimethylvalerate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b194615#isobutyl-5-chloro-2-2-dimethylvalerate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com